molecular formula C22H24Cl2N4O2 B1193373 PAD3-IN-14b

PAD3-IN-14b

Cat. No.: B1193373
M. Wt: 447.36
InChI Key: ONFGCYIAASIMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAD3-IN-14b is a small molecule inhibitor targeting peptidylarginine deiminase 3 (PAD3), a calcium-dependent enzyme implicated in autoimmune diseases, neurodegeneration, and cancer via citrullination of proteins. This compound was identified through systematic screening and optimization efforts, as highlighted in a study supported by the National Institutes of Health (NIH) . With a reported inhibition constant (KI) of 15,600 nM, this compound exhibits unprecedented selectivity for PAD3 over other PAD isoforms (PAD1, PAD2, and PAD4), making it a critical tool for dissecting PAD3-specific biological roles . Its development involved collaboration across synthetic chemistry, enzymology, and molecular biology, with contributions from experts in recombinant PAD expression and inhibitor design .

Properties

Molecular Formula

C22H24Cl2N4O2

Molecular Weight

447.36

IUPAC Name

2-Chloro-N-(3-(1-(2-(2'-chloro-[1,1'-biphenyl]-4-yl)ethyl)-2,5-dioxoimidazolidin-4-yl)propyl)acetimidamide

InChI

InChI=1S/C22H24Cl2N4O2/c23-14-20(25)26-12-3-6-19-21(29)28(22(30)27-19)13-11-15-7-9-16(10-8-15)17-4-1-2-5-18(17)24/h1-2,4-5,7-10,19H,3,6,11-14H2,(H2,25,26)(H,27,30)

InChI Key

ONFGCYIAASIMLD-UHFFFAOYSA-N

SMILES

N=C(NCCCC(C(N1CCC2=CC=C(C3=CC=CC=C3Cl)C=C2)=O)NC1=O)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PAD3-IN-14b;  PAD3 IN-14b;  PAD3-IN 14b

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differentiators of PAD3-IN-14b

Example: The KI of Cl-amidine for PAD3 is ~1,200 nM, but it also inhibits PAD4 at 800 nM, limiting its utility in isoform-specific studies .

Mechanistic Implications :

  • Unlike covalent inhibitors (e.g., TDFA), which irreversibly modify active-site cysteine residues, this compound operates through reversible binding, reducing off-target effects .

Physicochemical Properties :

  • While explicit data on this compound’s solubility or logP are unavailable, structurally distinct boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit lower solubility (0.24 mg/mL) and moderate logP (XLOGP3 = 2.15), suggesting this compound’s design prioritizes target engagement over passive permeability .

Comparative Data Table

Compound Target Selectivity KI (nM) Mechanism Key Limitations
This compound PAD3 >> PAD1, PAD2, PAD4 15,600 Reversible Moderate potency
Cl-amidine Pan-PAD (PAD1-4) 1,200 (PAD3) Covalent Non-selective
BB-Cl-amidine PAD1, PAD3 > PAD2, PAD4 800 (PAD3) Covalent Partial selectivity
TDFA PAD2, PAD3 5,000 (PAD3) Covalent Low solubility

Structural and Functional Insights

  • Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 to this compound) share halogenated aromatic motifs but lack the imidazoline core critical for PAD3 binding, resulting in weaker activity .
  • Nonpeptidic Scaffolds: this compound’s nonpeptidic structure avoids proteolytic instability, a drawback of peptide-based inhibitors like F-amidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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